

Data Summary: Inhibitory Activity of Compound 16

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Compound of Interest				
Compound Name:	AChE/BChE-IN-16			
Cat. No.:	B15136961	Get Quote		

The inhibitory potential of Compound 16 against both AChE and BChE is a critical determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity. A lower IC50 value corresponds to a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (AChE) to IC50 (BChE), indicates the compound's preference for one enzyme over the other.

Compound	Target Enzyme	IC50 (μM)[1]	Selectivity Index (AChE/BChE)
Compound 16	AChE	0.76	7.53
BChE	5.72		

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the in vitro inhibitory activity of compounds against AChE and BChE. The most widely accepted method is the spectrophotometric assay developed by Ellman et al.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from



the hydrolysis of the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the respective enzyme. The rate of color formation is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents

- Enzymes: Lyophilized powder of acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum).
- Substrates: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Buffer: 0.1 M phosphate buffer (pH 8.0).
- Inhibitor: Compound 16, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- Positive Control: A known cholinesterase inhibitor, such as Donepezil or Tacrine.
- Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure

- Preparation of Reagents:
 - Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in the appropriate buffer or solvent.
 - Prepare working solutions of these reagents by diluting the stock solutions to the desired final concentrations in 0.1 M phosphate buffer (pH 8.0).
- Assay in 96-Well Plate:
 - To each well of a 96-well microplate, add the following in order:
 - 20 μL of the test inhibitor solution at different concentrations.
 - 20 μL of the enzyme solution (AChE or BChE).



- Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- \circ To initiate the enzymatic reaction, add 20 μ L of the substrate solution (ATCI for AChE or BTCI for BChE) and 20 μ L of the DTNB solution to each well.

Data Acquisition:

- Immediately after adding the substrate and DTNB, measure the absorbance of each well at 412 nm using a microplate reader.
- Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) to monitor the progress of the reaction.

Controls:

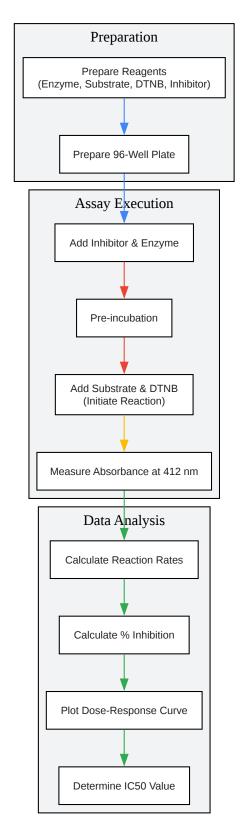
- Blank: Contains all reagents except the enzyme to account for the non-enzymatic hydrolysis of the substrate.
- Negative Control: Contains all reagents except the inhibitor to determine the maximum enzyme activity (100% activity).
- Positive Control: Contains a known inhibitor instead of the test compound to validate the assay.

Data Analysis:

- Calculate the rate of reaction (change in absorbance per unit time) for each concentration
 of the inhibitor.
- Determine the percentage of enzyme inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.



Visualizations Experimental Workflow

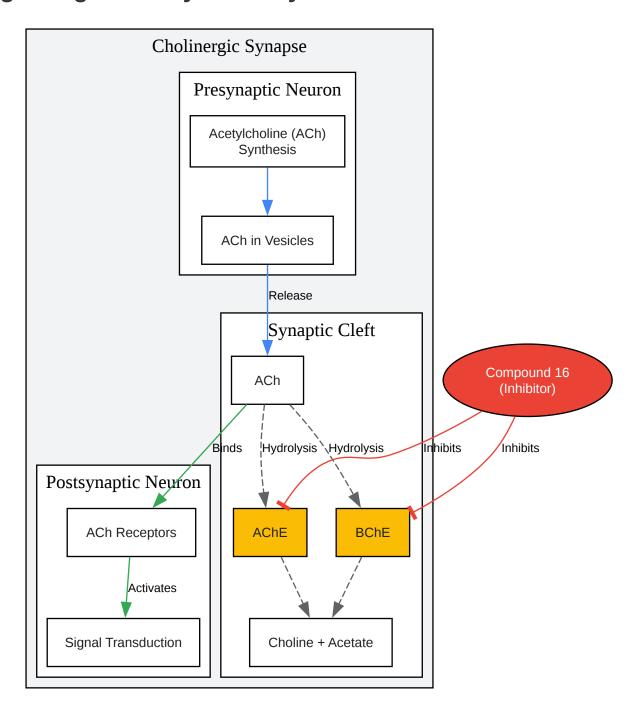




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Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Signaling Pathway of Acetylcholine and its Inhibition



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Caption: Inhibition of acetylcholine hydrolysis by a dual AChE/BChE inhibitor.

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References

- 1. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies [mdpi.com]
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